Darutigenol
Overview
Description
Darutigenol is a natural active product derived from the Chinese herbal medicine . It has a molecular weight of 322.49 and its IUPAC name is (3alpha,5beta,9beta,10alpha,13alpha,15R)-pimar-8(14)-ene-3,15,16-triol . It has been found to have an antithrombotic effect, which may be related to the inhibition of platelet aggregation and adhesion .
Molecular Structure Analysis
Darutigenol has a molecular formula of C20H34O3 . Its InChI code is 1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1 .
Physical And Chemical Properties Analysis
Darutigenol is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C for long-term preservation .
Scientific Research Applications
Analgesic Activity and Inflammatory Effects : Darutigenol is known for its analgesic activity and effects on inflammation. A high-performance liquid chromatography (HPLC) method was developed for its quantification in Herba Siegesbeckiae, aiding in quality control and specification upgrades of this medicinal plant (Tran Thi Van Anh et al., 2022).
Processing Technology of Siegesbeckia Herbs : Studies on the changes in darutigenol content in Siegesbeckia herbs during processing have been conducted. These studies help in understanding the chemical variations during the processing of these herbs (Fan-Yao Kong et al., 2014).
Antifertility Effects : Research has identified darutigenol in Siegesbeckia glabrescens Mak and noted its potential in terminating early pregnancy in experimental rats (X. Dong et al., 1989).
Rapid Detection Techniques : HPLC-UV methods using core–shell columns have been developed for the quick determination of darutigenol in Herba Siegesbeckiae. These methods offer efficient sample cleanup and rapid analysis, enhancing the study of diterpenoids in these herbs (Yong Zhang et al., 2018).
Inhibitory Effects on Breast Cancer Cell Migration : Some compounds related to darutigenol have shown inhibitory effects on the migration of breast cancer cells, indicating potential therapeutic applications (Jianbin Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZLDCEJHFJDT-KHKZNYETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Darutigenol | |
CAS RN |
5940-00-1 | |
Record name | Darutigenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARUTIGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ5NBR55T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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